H-Tyr(Bzl)-OH

Description

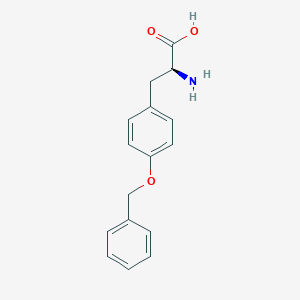

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFHLONDOVSENM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315699 | |

| Record name | O-Benzyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-64-5 | |

| Record name | O-Benzyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BENZYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2YT97EQE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr(Bzl)-OH, chemically known as O-Benzyl-L-tyrosine, is a pivotal synthetic amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. Its unique structural feature, the benzyl (B1604629) protection of the phenolic hydroxyl group of tyrosine, offers strategic advantages in the construction of complex peptides and drug candidates. This document provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic peptides, specifically focusing on the inhibition of the IL-23 signaling pathway.

Chemical Identity and Properties

This compound is a derivative of the natural amino acid L-tyrosine where the hydroxyl group of the phenol (B47542) side chain is protected by a benzyl group.[1] This protection prevents unwanted side reactions during peptide synthesis and increases the lipophilicity of the amino acid.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Systematic Name | (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | [3] |

| Common Names | O-Benzyl-L-tyrosine, this compound, 4-Benzyloxy-L-phenylalanine | [4] |

| CAS Number | 16652-64-5 | [3] |

| Molecular Formula | C₁₆H₁₇NO₃ | [3] |

| Molecular Weight | 271.31 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 259 °C (decomposes) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | N/A |

| Optical Rotation | [α]20/D −9.5±1° (c = 1% in acetic acid: water (4:1)) | [5] |

Table 2: Spectroscopic Data of this compound and a Key Derivative

| Data Type | This compound | Boc-Tyr(Bzl)-OH (N-Boc protected derivative) | Reference(s) |

| Mass Spectrum | m/z 294 (M+23) | Not available | [1] |

| **IR Spectrum (cm⁻¹) ** | Crystalline solid spectrum available | KBr disc and nujol mull spectra available | [3] |

| ¹H NMR Spectrum | Data not directly available. Expected signals for aromatic protons (benzyl and phenyl), benzylic CH₂, and amino acid backbone (α-CH, β-CH₂, NH₂, COOH). | 400 MHz in CDCl₃: Signals corresponding to Boc group, benzyl and phenyl protons, and amino acid backbone. | [2] |

| ¹³C NMR Spectrum | Data not directly available. Expected signals for aromatic carbons, benzylic carbon, and amino acid backbone carbons (C=O, Cα, Cβ). | Signals corresponding to Boc group carbons, aromatic carbons, benzylic carbon, and amino acid backbone carbons. | [6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the benzylation of the hydroxyl group of L-tyrosine via a copper complex intermediate. This method protects the amino and carboxyl groups during the benzylation reaction.[1]

Materials:

-

L-Tyrosine

-

Potassium hydroxide (B78521) (KOH)

-

Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

N,N-dimethylformamide (DMF)

-

Benzyl chloride (BnCl)

-

Hydrochloric acid (HCl)

-

10% Ammonia (B1221849) aqueous solution

-

Water

Procedure:

-

Formation of the Potassium Salt: In an ice bath, dissolve potassium hydroxide (0.605 mol) in 100 mL of water. Add L-tyrosine (0.275 mol) in portions, maintaining the temperature between 15-20 °C.[1]

-

Copper Complex Formation: Add copper (II) sulfate pentahydrate (0.171 mol) to the solution. Heat the mixture to 60-65 °C with stirring for 1 hour. Cool the reaction to room temperature.[1]

-

Benzylation: Add N,N-dimethylformamide (200 mL) to the reaction mixture. Then, add benzyl chloride (0.33 mol) dropwise at room temperature. Heat the mixture to 55 °C and stir for 2 hours. A gray solid, the copper complex of O-benzyl-L-tyrosine, will precipitate.[1]

-

Isolation of the Copper Complex: Cool the reaction to room temperature and add 500 mL of water. Collect the gray solid by filtration and wash with water until the filtrate is colorless.[1]

-

Purification of the Copper Complex: Stir the wet copper complex in 800 mL of methanol under reflux for 1 hour. Filter the solid, wash with methanol, and dry at 65 °C.[1]

-

Release of the Free Amino Acid: Suspend the dried copper complex in 800 mL of water. Add dilute hydrochloric acid (50 mL of HCl in 250 mL of water) with stirring at room temperature until the pH reaches 2-3.[1]

-

Final Product Isolation: Collect the solid by filtration and wash with a 10% ammonia aqueous solution (150 mL). Dry the product in a vacuum oven at 65 °C to yield O-benzyl-L-tyrosine.[1]

Applications in Drug Discovery and Development

The primary application of this compound is as a building block in solid-phase and solution-phase peptide synthesis.[5] The benzyl ether is a stable protecting group that can be removed under specific conditions, allowing for the selective deprotection of other functional groups in the peptide chain. This strategic protection is crucial for the synthesis of complex peptides with therapeutic potential.

Inhibition of the IL-23 Signaling Pathway

A significant application of peptides containing O-benzyl-L-tyrosine is in the development of inhibitors for the Interleukin-23 (IL-23) receptor.[1] IL-23 is a cytokine that plays a critical role in the inflammatory response and is implicated in autoimmune diseases such as inflammatory bowel disease (IBD).[6]

Peptides incorporating O-benzyl-L-tyrosine have been designed to bind to the IL-23 receptor (IL-23R) and block the binding of IL-23.[1] This inhibition prevents the activation of the downstream Jak-STAT signaling pathway, which is responsible for the pro-inflammatory effects of IL-23.[6]

The selective inhibition of the IL-23 pathway by these peptides, without affecting other cytokine pathways like IL-12, demonstrates the potential for developing targeted therapies with reduced side effects.[6]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug development. Its straightforward synthesis and the stability of the benzyl protecting group make it an essential tool for the creation of complex therapeutic peptides. The successful development of IL-23 receptor antagonists containing O-benzyl-L-tyrosine highlights the potential of this amino acid derivative in generating novel treatments for inflammatory and autoimmune diseases. Future research will likely continue to explore the incorporation of this compound into peptides targeting a wide range of biological pathways.

References

- 1. US10787490B2 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases - Google Patents [patents.google.com]

- 2. Synthesis and Screening of an Indexed Motif‐Library Containing Non‐proteinogenic Amino Acids (1997) | Søren Dinesen Østergaard | 13 Citations [scispace.com]

- 3. O-Benzyl-L-tyrosine | 16652-64-5 | FB11335 | Biosynth [biosynth.com]

- 4. dspace.unical.it [dspace.unical.it]

- 5. chemimpex.com [chemimpex.com]

- 6. US9624268B2 - Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases - Google Patents [patents.google.com]

An In-Depth Technical Guide to H-Tyr(Bzl)-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH), a pivotal amino acid derivative in biomedical research and pharmaceutical development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in peptide synthesis. Detailed experimental protocols for its synthesis and characterization are provided, alongside a visualization of its application in a relevant biological pathway.

Chemical Structure and Identification

This compound is a derivative of the amino acid L-tyrosine where the hydroxyl group of the phenol (B47542) side chain is protected by a benzyl (B1604629) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.

Chemical Structure:

Synonyms: O-Benzyl-L-tyrosine, L-Tyrosine, O-(phenylmethyl)-, 4-Benzyloxy-L-phenylalanine[1] IUPAC Name: (2S)-2-amino-3-[4-(phenylmethoxy)phenyl]propanoic acid CAS Number: 16652-64-5[2] Molecular Formula: C₁₆H₁₇NO₃[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 271.31 g/mol | [1] |

| Melting Point | 259 °C (decomposes) | [3] |

| Boiling Point | 414.4°C (rough estimate) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Optical Activity | [α]20/D -9.5±1°, c = 1% in acetic acid: water (4:1) | [3] |

| Appearance | White to off-white powder | |

| pKa | 2.24±0.10 (Predicted) | [3] |

Applications in Research and Development

This compound is a valuable building block in several areas of research and development:

-

Peptide Synthesis: Its primary application is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl group serves as a stable protecting group for the tyrosine hydroxyl function, which can be removed under specific conditions, typically by catalytic hydrogenation. This allows for the controlled and sequential addition of amino acids to build a desired peptide chain.[4]

-

Pharmaceutical Development: As a derivative of a natural amino acid, this compound is used as a precursor in the synthesis of various pharmaceuticals.[5] Notably, tyrosine derivatives are key components in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[6]

-

Biochemical Research: It is utilized in studies related to protein structure and function, enzyme activity, and protein-protein interactions. The modified tyrosine residue can be incorporated into peptides to probe the role of specific hydroxyl groups in biological recognition and signaling.[5][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of O-Benzyl-L-tyrosine involves the benzylation of L-tyrosine using a copper complex intermediate.

Materials:

-

L-Tyrosine

-

Sodium hydroxide (B78521) (NaOH)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Benzyl bromide

-

Hydrochloric acid (HCl)

-

Ammonia (B1221849) solution

Procedure:

-

Dissolve L-Tyrosine in a 2N NaOH solution.

-

Add a solution of copper(II) sulfate pentahydrate in water to the reaction mixture and stir for 30 minutes.

-

Heat the mixture to 60°C for 15 minutes, then cool to room temperature.

-

Add methanol to the reaction mixture, followed by more 2N NaOH.

-

Add benzyl bromide and stir the reaction at room temperature for 4 hours.

-

The resulting O-benzyl-L-tyrosine copper complex is collected by filtration.

-

The copper complex is then suspended in water, and the pH is adjusted to 2-3 with dilute HCl to release the free O-benzyl-L-tyrosine.

-

The product is collected by filtration, washed with a 10% ammonia solution, and dried under vacuum.

Analytical Characterization

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of DCl or NaOD to aid dissolution). The solution should be free of any solid particles.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

Expected Chemical Shifts (in D₂O/DCl):

-

Aromatic protons of the benzyl group: ~7.3-7.5 ppm.

-

Aromatic protons of the tyrosine ring: Two doublets around 6.9 and 7.2 ppm.

-

Methylene protons of the benzyl group (-O-CH₂-): A singlet around 5.1 ppm.

-

α-proton (-CH-): A triplet or multiplet around 4.0-4.3 ppm.

-

β-protons (-CH₂-): Two doublets of doublets around 3.0-3.3 ppm.

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) for better signal-to-noise.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Expected Chemical Shift Ranges:

-

Carbonyl carbon (-COOH): ~170-175 ppm.

-

Aromatic carbons: ~115-160 ppm.

-

Methylene carbon of the benzyl group (-O-CH₂-): ~70 ppm.

-

α-carbon (-CH-): ~55 ppm.

-

β-carbon (-CH₂-): ~37 ppm.

-

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly on the ATR crystal.[8]

-

Instrument: A standard FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Expected Characteristic Absorption Bands:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹.

-

N-H stretch (amine): Around 3300-3400 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether): Around 1240 cm⁻¹.

-

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

-

Instrument: An electrospray ionization (ESI) mass spectrometer.

-

Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

-

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 272.3.

Application in Peptide Synthesis: A Workflow Example

This compound is a crucial component in the synthesis of peptides. The following diagram illustrates a general workflow for the incorporation of a Tyr(Bzl) residue into a peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol for Tripeptide Synthesis (Boc-Tyr(Bzl)-D-Ala-Gly-OH):

This protocol describes the solution-phase synthesis of a tripeptide utilizing Boc-Tyr(Bzl)-OH.[9]

-

Saponification of Boc-Tyr(Bzl)-D-Ala-Gly-OMe: The methyl ester of the protected tripeptide is dissolved in a methanol/water mixture, and lithium hydroxide is added to hydrolyze the ester to the free carboxylic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, water is added, and methanol is removed under reduced pressure. The aqueous residue is washed with chloroform.

-

Acidification and Precipitation: The aqueous phase is acidified to pH 3 with 1 N HCl, leading to the precipitation of the white solid product, Boc-Tyr(Bzl)-D-Ala-Gly-OH.

-

Purification: The precipitated peptide is filtered, washed with water, and dried under vacuum.

Role in a Biological Signaling Pathway: The Renin-Angiotensin System

Tyrosine derivatives are precursors for the synthesis of Angiotensin II Receptor Blockers (ARBs), which are critical drugs for managing hypertension. ARBs act on the Renin-Angiotensin System (RAS), a key hormonal cascade that regulates blood pressure and fluid balance.

The following diagram illustrates the Renin-Angiotensin System and the point of intervention for ARBs.

The RAS cascade begins with the conversion of angiotensinogen to angiotensin I by renin.[10][11] Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[10][11] Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and the secretion of aldosterone, both of which increase blood pressure.[10][11] ARBs, synthesized from precursors like tyrosine derivatives, competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its hypertensive effects.

Conclusion

This compound is a cornerstone molecule in the field of peptide chemistry and drug discovery. Its benzyl-protected side chain allows for the precise and controlled synthesis of complex peptides and serves as a vital starting material for the development of important therapeutics like Angiotensin II Receptor Blockers. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and scientists working at the forefront of biomedical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dokumen.pub [dokumen.pub]

- 8. ClinPGx [clinpgx.org]

- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 10. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

O-Benzyl-L-tyrosine CAS number and molecular weight

An In-depth Technical Guide to O-Benzyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-L-tyrosine is a protected amino acid derivative of L-tyrosine, in which the hydroxyl group of the phenol (B47542) side chain is masked by a benzyl (B1604629) ether. This strategic protection is fundamental in peptide synthesis and other areas of organic chemistry to prevent undesirable side reactions. This technical guide provides essential information on the chemical properties of O-Benzyl-L-tyrosine, a detailed experimental protocol for its synthesis, and an overview of its applications in research and drug development.

Core Data Summary

The key physicochemical properties of O-Benzyl-L-tyrosine are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 16652-64-5[1][2] |

| Molecular Formula | C₁₆H₁₇NO₃[3] |

| Molecular Weight | 271.31 g/mol [2][4] |

| Appearance | White to light yellow powder or crystal[5] |

| Melting Point | 259 °C (decomposes)[2] |

| Optical Activity | [α]20/D -9.5±1°, c = 1% in acetic acid: water (4:1)[2] |

| Boiling Point | 456.1 °C[3] |

| Flash Point | 229.7 °C[3] |

Experimental Protocol: Synthesis of O-Benzyl-L-tyrosine

This section details a common method for the synthesis of O-Benzyl-L-tyrosine from L-tyrosine. The procedure involves the formation of a copper complex to facilitate the selective benzylation of the phenolic hydroxyl group.[6][7]

Materials and Reagents

-

L-Tyrosine

-

2N Sodium hydroxide (B78521) (NaOH) solution

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Benzyl bromide (C₇H₇Br)

-

Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Ethyl acetate (B1210297)

Synthesis Procedure

Step 1: Copper Complex Formation

-

Dissolve L-Tyrosine (2 g, 11.0 mmol) in 5.6 mL of 2N NaOH solution.[6]

-

In a separate flask, dissolve copper (II) sulfate pentahydrate (1.4 g, 5.60 mmol) in 5.6 mL of water.[6]

-

Add the copper (II) sulfate solution to the L-tyrosine solution and stir the mixture for 30 minutes.[6]

-

Heat the reaction mixture to 60 °C for 15 minutes, then cool to room temperature.[6]

-

Add 40 mL of methanol to the mixture, followed by the addition of more 2N NaOH.[6]

Step 2: Benzylation Reaction

-

To the resulting copper complex solution, add benzyl bromide (1.4 mL, 11.78 mmol).[6]

-

Stir the reaction mixture at room temperature for 4 hours to yield crude O-Benzyl-L-tyrosine.[6]

Step 3: N-Boc Protection (Optional, for use in peptide synthesis)

-

Dissolve the crude O-Benzyl-L-tyrosine (2 g, 7.37 mmol) in a 2:1 mixture of dioxane and water (44 mL).[6]

-

To this solution, add 1N NaOH (7.38 mL, 7.38 mmol) and sodium bicarbonate (0.59 g, 7.02 mmol).[6]

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (3.3 g, 15.53 mmol).[6]

-

Stir the reaction mixture for 15 hours at room temperature.[6]

-

Upon completion, filter the mixture to remove any solids.[6]

-

Concentrate the filtrate and extract with ethyl acetate to isolate N-Boc-O-Benzyl-L-tyrosine.[6]

Key Applications in Research and Development

O-Benzyl-L-tyrosine is a crucial building block with several applications in scientific research and pharmaceutical development:

-

Peptide Synthesis : It is extensively used in both solid-phase and solution-phase peptide synthesis as a protected form of tyrosine.[2] The benzyl group effectively shields the reactive hydroxyl group, preventing side reactions during peptide chain elongation.

-

Drug Development : This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1][8]

-

Biochemical Research : It is employed in studies concerning protein synthesis, enzyme activity, and the metabolic pathways of tyrosine.[1]

-

Biomedical Materials : O-Benzyl-L-tyrosine can be used as a building block in the synthesis of amphiphilic block co-polypeptides, which have potential applications as targeted drug carriers and functional nanobioreactors.[2]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of O-Benzyl-L-tyrosine as a protected amino acid in peptide synthesis.

Caption: A simplified workflow for the synthesis of O-Benzyl-L-tyrosine.

Caption: Logical relationship of O-Benzyl-L-tyrosine in solid-phase peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ≥99.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. O-Benzyl-L-tyrosine | 16652-64-5 | FB11335 | Biosynth [biosynth.com]

- 4. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. O-Benzyl-L-tyrosine 16652-64-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility of H-Tyr(Bzl)-OH in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH), a critical building block in peptide synthesis and various pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide summarizes the known qualitative solubility and provides a detailed, generalized experimental protocol for determining precise solubility values in your specific laboratory setting.

Qualitative Solubility of this compound

This compound is a derivative of the amino acid tyrosine where the hydroxyl group of the phenol (B47542) side chain is protected by a benzyl (B1604629) group. This modification significantly alters its solubility profile compared to its parent amino acid, L-tyrosine. While precise numerical data is scarce, qualitative solubility information has been reported.[1][2][3]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent Name | Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble | |

| Chlorinated | Chloroform | Soluble |

| Dichloromethane | Soluble | |

| Esters | Ethyl Acetate | Soluble |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified in the available literature.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, the following generalized gravimetric shake-flask method is recommended. This is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, chloroform, dichloromethane, ethyl acetate, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Pipettes

-

Syringe filters (0.45 µm)

-

Pre-weighed vials for analysis

-

Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification (Gravimetric Method):

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Weigh the remaining solid residue.

-

Calculate the solubility in mg/mL or g/100mL using the mass of the residue and the volume of the solvent.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development for creating peptides and proteins. The benzyl group serves as a protecting group for the tyrosine side chain, preventing unwanted side reactions during the peptide elongation process. The general workflow of SPPS highlights the importance of such protected amino acids.[4][5][6]

References

- 1. O-Benzyl-L-tyrosine methyl ester hydrochloride | 34805-17-9 [m.chemicalbook.com]

- 2. O-Benzyl-L-tyrosine methyl ester hydrochloride CAS#: 34805-17-9 [m.chemicalbook.com]

- 3. Boc-N-alpha-methyl-O-benzyl-L-tyrosine CAS#: 64263-81-6 [m.chemicalbook.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

An In-depth Technical Guide to the Synthesis of O-benzyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

O-benzyl-L-tyrosine is a crucial derivative of the amino acid L-tyrosine, widely employed as a building block in solution-phase and solid-phase peptide synthesis.[1][2] Its benzyl (B1604629) ether linkage at the phenolic hydroxyl group serves as a stable protecting group, preventing unwanted side reactions during peptide chain elongation. This protected amino acid is integral to the synthesis of complex peptides and various pharmaceuticals, particularly those targeting neurological disorders.[1][3] This guide provides a detailed overview of the primary synthesis routes for O-benzyl-L-tyrosine, complete with experimental protocols, quantitative data, and process diagrams.

Core Synthesis Strategies

The synthesis of O-benzyl-L-tyrosine primarily follows two well-established routes: the direct benzylation of L-tyrosine via a copper (II) complex and the benzylation of N-protected L-tyrosine derivatives. Each method offers distinct advantages and is suited for different laboratory scales and applications.

Route 1: Direct Benzylation via Copper (II) Complex Formation

This method involves the formation of a copper (II) chelate with L-tyrosine, which selectively protects the amino and carboxyl groups, leaving the phenolic hydroxyl group available for benzylation. This is a convenient one-pot synthesis that avoids separate protection and deprotection steps for the alpha-amino and carboxyl functions.

Route 2: Benzylation of N-Protected L-Tyrosine

This strategy involves the initial protection of the amino group of L-tyrosine, most commonly with a tert-butoxycarbonyl (Boc) or acetyl (Ac) group. The resulting N-protected tyrosine is then subjected to benzylation of the phenolic hydroxyl group using a benzyl halide in the presence of a base. The final step involves the deprotection of the amino group to yield O-benzyl-L-tyrosine. This multi-step process can offer higher yields and purity.[4]

Experimental Protocols

Protocol 1: Direct Benzylation of L-Tyrosine via Copper (II) Complex

This protocol is adapted from a method described for the benzylation of L-tyrosine under alkaline conditions through the formation of a copper complex.[5][6]

Materials:

-

L-Tyrosine

-

2N Sodium Hydroxide (NaOH) solution

-

Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Benzyl bromide (BnBr)

Procedure:

-

Dissolve L-Tyrosine (11.0 mmol, 2.0 g) in 5.6 mL of 2N NaOH solution.[6]

-

In a separate beaker, prepare a solution of copper (II) sulfate pentahydrate (5.60 mmol, 1.4 g) in 5.6 mL of water.[6]

-

Add the copper (II) sulfate solution to the L-tyrosine solution and stir the reaction mixture for 30 minutes.[6]

-

Heat the mixture to 60 °C for 15 minutes, then cool it to room temperature.[6]

-

Add 40 mL of methanol to the reaction mixture, followed by the addition of more 2N NaOH.[6]

-

Add benzyl bromide (11.78 mmol, 1.4 mL) to the mixture and stir at room temperature for 4 hours.[6]

-

After the reaction is complete, the mixture is filtered, and the solvent is evaporated to obtain the crude product.[6] Further purification may be required.

Protocol 2: Benzylation of N-Boc-L-tyrosine

This protocol is based on a patented method for the production of O-substituted tyrosine compounds.[4]

Materials:

-

N-Boc-L-tyrosine

-

Methanol

-

28% Sodium methoxide-methanol solution

-

Benzyl chloride (BnCl) or Benzyl bromide (BnBr)

-

Tetrabutylammonium (B224687) iodide (promoter)

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of N-Boc-tyrosine (1.0 mmol, 281 mg) in methanol (0.5 mL), add 28% sodium methoxide-methanol solution (2.1 mmol, 0.42 mL), benzyl chloride (1.4 mmol, 115 μL), and tetrabutylammonium iodide (28 mg).[4]

-

Stir the mixture at 40°C for 24 hours.[4]

-

Add water (2 mL) to create a homogeneous system. The conversion yield can be analyzed by HPLC at this stage.[4]

-

Wash the aqueous solution with toluene (0.5 mL).[4]

-

Neutralize the solution with hydrochloric acid to precipitate a solid.[4]

-

Filter the solid and dry it to obtain N-Boc-O-benzyl-L-tyrosine.[4]

-

The Boc protecting group can then be removed using standard methods, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the final product, O-benzyl-L-tyrosine.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited synthesis routes.

| Parameter | Value | Reference |

| Starting Material | L-Tyrosine | [6] |

| Key Reagents | NaOH, CuSO₄·5H₂O, Benzyl bromide | [6] |

| Reaction Time | 4 hours (for benzylation step) | [6] |

| Reaction Temperature | 60°C (for complex formation), Room Temp. (for benzylation) | [6] |

| Yield | 62% (for crude product) | [6] |

| Table 1: Quantitative Data for Direct Benzylation via Copper Complex |

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-tyrosine | [4] |

| Key Reagents | Sodium methoxide, Benzyl chloride/bromide, Tetrabutylammonium iodide | [4] |

| Reaction Time | 3 - 24 hours | [4] |

| Reaction Temperature | 40°C | [4] |

| Conversion Yield | 89% (with Benzyl chloride) | [4] |

| Isolated Yield | 84% (with Benzyl chloride) | [4] |

| Table 2: Quantitative Data for Benzylation of N-Boc-L-tyrosine |

Visualized Synthesis Pathways and Workflows

Caption: Overview of the two primary synthesis routes for O-benzyl-L-tyrosine.

Caption: Experimental workflow for the direct benzylation of L-tyrosine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 5. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors [mdpi.com]

- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

H-Tyr(Bzl)-OH: A Comprehensive Material Safety Data Sheet Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the material safety data for H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine), a crucial derivative of the amino acid tyrosine utilized in peptide synthesis and various biochemical studies. Understanding the safety and handling protocols of this compound is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data on its physical and chemical properties, toxicological profile, and handling procedures, presenting it in a clear and accessible format for the scientific community.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values have been aggregated from various chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 16652-64-5 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][3][4] |

| Molecular Weight | 271.31 g/mol | [1][3] |

| Appearance | Off-white powder / Crystalline | [1][2][5] |

| Melting Point | 259 °C (dec.) (lit.) | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [2] |

| Storage Temperature | Store at room temperature or in a cool place. Some suppliers recommend 0 - 8 °C. | [1][5][6] |

Hazard Identification and Safety Precautions

While many sources state that this compound has no specific hazard statements, general good laboratory practices should always be followed.[1] Exposure may cause irritation with minor residual injury.[1]

Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment is recommended:

-

Eye Protection: Safety goggles or eyeshields approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

-

Hand Protection: Handle with gloves that have been inspected prior to use.[1] Gloves should meet the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1]

-

Body Protection: Appropriate protective clothing should be worn.[1]

-

Respiratory Protection: Not typically required where adequate ventilation is available.[1] In case of dust formation, a dust mask may be used.

The following diagram outlines a logical workflow for hazard identification and the corresponding safety measures.

Toxicological Information

Detailed toxicological studies for this compound are not extensively reported in readily available safety data sheets. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] To the best of current knowledge, no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological and physical property testing of this compound are not provided in the surveyed Material Safety Data Sheets. These documents typically report the results of such studies without detailing the methodologies. For specific experimental procedures, researchers should consult peer-reviewed literature or specialized toxicological databases.

A general experimental workflow for handling and using this compound in a laboratory setting is outlined below.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[1]

-

In Case of Eye Contact: Flush eyes with water as a precaution.[1]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

In all cases of exposure, it is advisable to seek medical attention.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and safety of this compound.

-

Handling: Avoid formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store in a cool place.[1]

Accidental Release Measures

In the case of a spill, the following steps should be taken:

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.[1]

-

Environmental Precautions: No special environmental precautions are required.[1]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

This guide is intended to provide a comprehensive overview of the material safety data for this compound for a scientific audience. Researchers should always consult the most up-to-date safety data sheet from their supplier before use and adhere to all institutional safety protocols.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to H-Tyr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal (B13267) of protected amino acids, O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH) stands out as a versatile and widely utilized building block. This technical guide provides an in-depth review of the applications of this compound, focusing on its core utility in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, synthesis, and comparative performance in the two dominant SPPS strategies: Boc/Bzl and Fmoc/tBu.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.

| Property | Value |

| Synonyms | O-Benzyl-L-tyrosine |

| CAS Number | 16652-64-5 |

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.31 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 259-260 °C |

Synthesis of O-Benzyl-L-tyrosine

The preparation of this compound is a critical first step for its use in peptide synthesis. A common and effective method involves the protection of the phenolic hydroxyl group of L-tyrosine as a benzyl (B1604629) ether.

Experimental Protocol: Synthesis of this compound

A detailed synthesis procedure is outlined below, adapted from patent literature. This method involves the formation of a copper complex of L-tyrosine to facilitate selective O-alkylation.

Materials:

-

L-tyrosine

-

Potassium hydroxide (B78521) (KOH)

-

Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

N,N-dimethylformamide (DMF)

-

Benzyl chloride (BnCl)

-

Hydrochloric acid (HCl)

-

10% Ammonia (B1221849) aqueous solution

Procedure:

-

Formation of Potassium Tyrosinate: Dissolve potassium hydroxide (0.605 mol) in water under ice cooling. Add L-tyrosine (0.275 mol) in batches while maintaining the temperature at 15-20 °C.

-

Copper Complex Formation: Add copper sulfate pentahydrate (0.171 mol) to the reaction mixture. Heat the mixture to 60-65 °C with stirring for 1 hour, then cool to room temperature.

-

Benzylation: Add DMF (200 mL) to the reaction system, followed by the dropwise addition of benzyl chloride (0.33 mol) at room temperature. Heat the reaction mixture to 55 °C and stir for 2 hours, during which a gray solid copper complex of O-benzyl-L-tyrosine will precipitate.

-

Isolation of the Copper Complex: After cooling to room temperature, add water (500 mL) to release the free gray solid. Collect the solid by filtration and wash with water until the filtrate is colorless. The wet cake is then refluxed in methanol for 1 hour, filtered, washed with methanol, and dried.

-

Release of Free this compound: Suspend the dried copper complex in water. Add dilute hydrochloric acid to adjust the pH to 2-3 with stirring at room temperature.

-

Purification: Collect the solid product by filtration, wash with a 10% ammonia aqueous solution, and finally dry in a vacuum oven at 65 °C to yield O-benzyl-L-tyrosine.[1]

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid in SPPS. The benzyl group on the phenolic hydroxyl of tyrosine prevents unwanted side reactions, such as O-acylation, during the peptide chain elongation.[2] this compound is compatible with both Boc and Fmoc SPPS strategies, although its stability and deprotection characteristics differ between the two.

Boc/Bzl SPPS Strategy

In the Boc/Bzl strategy, the temporary Nα-amino protecting group is the acid-labile tert-butoxycarbonyl (Boc) group, while side-chain protecting groups are typically benzyl-based. The benzyl ether on tyrosine fits naturally into this scheme.

Workflow for Boc/Bzl SPPS using Boc-Tyr(Bzl)-OH:

Performance and Considerations in Boc-SPPS:

While the benzyl group is compatible with Boc chemistry, it exhibits partial lability to the trifluoroacetic acid (TFA) solutions used for Boc deprotection in each cycle.[2] This can lead to premature deprotection of the tyrosine side chain and subsequent side reactions.

One significant side reaction is the acid-catalyzed rearrangement of O-benzyltyrosine to 3-benzyltyrosine.[3] The stability of various benzyl-based protecting groups in 50% TFA in dichloromethane (B109758) has been quantitatively studied, and the results are presented below.

| Protected Amino Acid | Protecting Group | % Cleavage per 20 min cycle in 50% TFA |

| Tyr(Bzl) | Benzyl | 1.1 |

| Lys(Z) | Benzyloxycarbonyl | 0.28 |

| Thr(Bzl) | Benzyl | 0.012 |

| Cys(4-CH₃OBzl) | 4-Methoxybenzyl | 0.61 |

| (Data sourced from Erickson & Merrifield, J. Am. Chem. Soc. 1973)[3] |

Due to this partial instability, for the synthesis of longer peptides using the Boc strategy, more acid-stable protecting groups for tyrosine, such as 2,6-dichlorobenzyl (2,6-Cl₂Bzl), are often preferred.[2][4] The final cleavage of the benzyl group from the tyrosine residue in Boc-SPPS is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]

Fmoc/tBu SPPS Strategy

The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The benzyl group on tyrosine is stable to the basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc removal, making this compound a suitable building block in this orthogonal protection scheme.[7]

Workflow for Fmoc/tBu SPPS using Fmoc-Tyr(Bzl)-OH:

References

- 1. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Spectral Data Analysis of O-Benzyl-L-Tyrosine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH) and its common derivatives. Due to the limited availability of a complete public dataset for the unprotected form, this document presents spectral information for closely related and commercially available compounds: N-Boc-O-benzyl-L-tyrosine and N-Acetyl-O-benzyl-L-tyrosine. These derivatives are frequently used in peptide synthesis and drug discovery, making their spectral characteristics highly relevant for researchers in the field.

Introduction

O-Benzyl-L-tyrosine is a protected derivative of the amino acid L-tyrosine, where the hydroxyl group of the phenol (B47542) side chain is benzylated. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions. The characterization of this compound and its intermediates is essential for quality control and process optimization in synthetic chemistry and pharmaceutical development. This guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides generalized experimental protocols, and illustrates a typical workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the available spectral data for derivatives of O-Benzyl-L-tyrosine. It is important to note that the exact chemical shifts and absorption peaks can vary slightly depending on the solvent, concentration, and instrument used.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of N-Boc-O-benzyl-L-tyrosine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.44 - 7.28 | m | Aromatic protons (Benzyl & Tyrosine rings) |

| 6.90 | d | Aromatic protons (Tyrosine ring) |

| 5.05 | s | -O-CH₂-Ph |

| 4.35 | m | α-CH |

| 2.98 - 2.73 | m | β-CH₂ |

| 1.42 | s | Boc (-C(CH₃)₃) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of N-Acetyl-O-benzyl-L-tyrosine [1]

| Chemical Shift (ppm) | Assignment |

| 173.06 | Carbonyl (Carboxylic acid) |

| 169.55 | Carbonyl (Acetyl) |

| 157.37 | C4-O (Tyrosine ring) |

| 137.55 | Quaternary C (Benzyl ring) |

| 130.43 | Aromatic CH |

| 130.15 | Aromatic CH |

| 128.76 | Aromatic CH |

| 128.13 | Aromatic CH |

| 128.03 | Aromatic CH |

| 114.82 | Aromatic CH |

| 69.49 | -O-CH₂-Ph |

| 54.07 | α-CH |

| 36.32 | β-CH₂ |

| 22.70 | Acetyl CH₃ |

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for O-Benzyl-L-tyrosine

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | Aromatic C-H stretch |

| 3000 - 2850 | Aliphatic C-H stretch |

| ~1740 | C=O stretch (Carboxylic acid) |

| ~1590, ~1500 | C=C stretch (Aromatic rings) |

| ~1240 | C-O stretch (Aryl ether) |

| 1200 - 1000 | C-O stretch |

| 3400 - 2400 (broad) | O-H stretch (Carboxylic acid) |

| 3300 - 3000 (broad) | N-H stretch (Amine) |

Mass Spectrometry (MS) Data

Mass spectrometry data for O-benzyl-L-tyrosine is available from GC-MS analysis.

Table 4: Mass Spectrometry Data (GC-MS) for O-benzyl-L-tyrosine [2]

| m/z | Interpretation |

| 271.1 | [M]⁺ (Molecular Ion) |

| 197 | [M - C₆H₅CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data of a specific batch of this compound would be specific to the instrumentation and standard operating procedures of the laboratory. However, general methodologies are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment). The choice of solvent is critical as it can affect chemical shifts.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction (for GC-MS): The sample may require derivatization (e.g., esterification) to increase its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

-

Alternative Method (ESI-MS): For direct analysis without derivatization, Electrospray Ionization Mass Spectrometry (ESI-MS) is suitable. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral characterization of a synthetic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

This guide provides a foundational understanding of the spectral characteristics of O-Benzyl-L-tyrosine and its derivatives, which is essential for researchers engaged in peptide synthesis and medicinal chemistry. For definitive identification, it is always recommended to acquire spectral data on the specific batch of the compound being used and compare it with reference standards when available.

References

An In-depth Technical Guide to H-Tyr(Bzl)-OH: Physical Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical appearance and optimal storage conditions for H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine), a key building block in peptide synthesis and pharmaceutical research. Adherence to proper storage and handling protocols is critical to maintain the integrity, purity, and performance of this compound in experimental and developmental workflows.

Physical and Chemical Properties

This compound is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the phenol (B47542) side chain is protected by a benzyl (B1604629) group. This protection prevents unwanted side reactions during peptide synthesis. Its key physical and chemical identifiers are summarized below.

| Property | Value | References |

| CAS Number | 16652-64-5 | [1][2][3] |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][3][4] |

| Molecular Weight | 271.31 g/mol | [2][5] |

| Appearance | White to off-white powder, crystalline | [1][2][6] |

| Melting Point | 218 - 236 °C; 259 °C (decomposes) | [1][2][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][7] |

Detailed Physical Appearance

This compound typically presents as a white to off-white crystalline powder [1][2][6]. The material should be free-flowing and homogeneous. Any significant deviation from this appearance, such as discoloration (e.g., yellowing or browning), clumping, or the presence of foreign particulates, may indicate degradation or contamination. Such changes can result from improper handling, exposure to incompatible materials, or adverse storage conditions.

Storage and Handling Recommendations

To ensure the long-term stability and purity of this compound, specific storage conditions must be maintained. The primary factors influencing its stability are temperature, moisture, and light.

Recommended Storage Conditions

There is some variation in the recommended storage temperature from different suppliers, likely reflecting different purity grades or formulations. The most common recommendations are:

-

Refrigerated: Several suppliers recommend storing the compound at 0 - 8 °C or 2 - 8 °C [1][8]. This is the most conservative and generally preferred condition for long-term storage to minimize thermal degradation.

-

Room Temperature: Other sources state that storage at room temperature is acceptable[2][7][9].

Regardless of the temperature, all sources concur on the following critical conditions:

-

Dry Environment: The compound must be sealed in a dry environment[2][7]. This compound is susceptible to moisture, which can lead to hydrolysis or clumping. Storage in a desiccator or a controlled low-humidity environment is ideal.

-

Inert Atmosphere: While not always explicitly stated, for long-term storage, flushing the container with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.

-

Light Protection: It is recommended to keep the compound in a dark place , away from direct sunlight or strong artificial light, to prevent photochemical degradation[2][7]. Amber glass vials or opaque containers are suitable for this purpose.

-

Tightly Sealed Container: The container must be kept tightly closed to prevent the ingress of moisture and atmospheric contaminants[3][6].

The following diagram illustrates the logical workflow for ensuring the stability of this compound based on its physical properties and recommended handling procedures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 16652-64-5 [chemicalbook.com]

- 3. fishersci.at [fishersci.at]

- 4. scbt.com [scbt.com]

- 5. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]

- 9. shop.bachem.com [shop.bachem.com]

A Technical Guide to H-Tyr(Bzl)-OH for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Tyr(Bzl)-OH, a key building block in peptide synthesis for a wide range of research applications. This document details major suppliers, technical specifications, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in studying critical signaling pathways.

Core Concepts: The Role of this compound in Peptide Synthesis

This compound, or O-Benzyl-L-tyrosine, is a protected amino acid derivative crucial for the synthesis of peptides containing tyrosine residues. The benzyl (B1604629) (Bzl) group protects the hydroxyl moiety of the tyrosine side chain, preventing unwanted side reactions during the peptide chain elongation process. This protection is typically removed during the final cleavage step, yielding the native tyrosine residue in the final peptide. Its application is particularly significant in the synthesis of peptides designed to study or modulate biological processes involving tyrosine phosphorylation, a key event in many cellular signaling pathways.

Key Suppliers and Product Specifications

Sourcing high-quality this compound is critical for the successful synthesis of pure peptides. The following table summarizes key information for this reagent from several prominent suppliers to aid in the selection process for research purposes.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| MedChemExpress | This compound | 16652-64-5 | C₁₆H₁₇NO₃ | 271.31 | >98.0% | Often used in the synthesis of bioactive peptides and for drug discovery research.[1] |

| Aapptec | This compound | 16652-64-5 | C₁₆H₁₇NO₃ | 271.3 | Lot-specific | A well-established supplier of amino acids and reagents for peptide synthesis.[2] |

| Santa Cruz Biotechnology | H-D-Tyr(Bzl)-OH | 65733-15-5 | C₁₆H₁₇NO₃ | 271.3 | Lot-specific | Note: This is the D-isomer, which is useful for creating peptides with increased stability against enzymatic degradation.[3] |

| ChemicalBook | This compound | 16652-64-5 | C₁₆H₁₇NO₃ | 271.31 | ≥98% | Provides general chemical properties and synthesis information.[4] |

Note: Purity and pricing information are subject to change and may vary by lot and quantity. It is recommended to request a certificate of analysis for lot-specific data.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(Bzl)-OH

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a tyrosine residue using the Fmoc/tBu strategy, incorporating Fmoc-Tyr(Bzl)-OH. This protocol is intended as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-Tyr(Bzl)-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Acetonitrile (ACN) and water (HPLC grade)

-

Trifluoroacetic acid (TFA), 0.1% for HPLC

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling (for Fmoc-Tyr(Bzl)-OH and other amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution), HBTU or HATU (0.95 equivalents to the amino acid), and DIPEA (2 equivalents to the amino acid) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Application in Signaling Pathway Research: Targeting SH2 Domains

Peptides containing phosphotyrosine (pTyr) are critical tools for studying protein-protein interactions within signaling pathways, particularly those mediated by Src Homology 2 (SH2) domains.[5][6] SH2 domains are structural motifs found in many intracellular signaling proteins that specifically recognize and bind to pTyr-containing sequences on other proteins, leading to the assembly of signaling complexes and the propagation of downstream signals.

Synthetic peptides containing tyrosine, which can be subsequently phosphorylated, are used to investigate the binding specificity of different SH2 domains, to develop inhibitors of specific SH2 domain interactions, and to probe the functional consequences of these interactions. The synthesis of these peptides often employs protected tyrosine derivatives like this compound.

Experimental Workflow: Screening of a Synthetic Peptide Library for Kinase Inhibitors

The synthesis of peptide libraries using building blocks like this compound is a powerful strategy for discovering novel enzyme inhibitors, including for protein tyrosine kinases. The following diagram illustrates a typical workflow for the screening of a synthetic peptide library to identify potential kinase inhibitors.

This guide provides a foundational understanding of the role of this compound in research, from sourcing the raw material to its application in cutting-edge drug discovery and cell signaling research. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 16652-64-5 [chemicalbook.com]

- 5. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The SH2 domain: versatile signaling module and pharmaceutical target - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of H-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the efficient and controlled assembly of amino acid chains. A critical aspect of successful SPPS is the use of appropriately protected amino acid derivatives to prevent unwanted side reactions. For the incorporation of tyrosine, a frequently occurring amino acid with a reactive hydroxyl group on its phenolic side chain, protective group strategies are paramount.

This document provides detailed application notes and protocols for the use of O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH), a commonly utilized protected tyrosine derivative in SPPS. The benzyl (B1604629) (Bzl) group offers robust protection for the tyrosine hydroxyl function under the conditions of peptide chain elongation in both major SPPS strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.

Properties and Applications of this compound

This compound is a derivative of L-tyrosine where the hydroxyl group of the phenol (B47542) side chain is protected by a benzyl ether linkage. This protection is crucial to prevent side reactions such as O-acylation during coupling steps.

Key Properties:

-

Compatibility: this compound is compatible with both Boc/Bzl and Fmoc/tBu SPPS strategies.

-

Acid Lability: The benzyl group is stable to the milder acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) and the basic conditions for Fmoc deprotection (e.g., piperidine (B6355638) in DMF).[1] It requires strong acidic conditions for cleavage, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) in Boc-SPPS, or a final strong acid cleavage cocktail in Fmoc-SPPS.[2]

-

Side Reactions: A potential side reaction, particularly in Boc-SPPS under repeated acidic deprotection steps, is the migration of the benzyl group from the oxygen to the aromatic ring of the tyrosine side chain.[3] This can be minimized by using alternative protecting groups for tyrosine, especially in the synthesis of long peptides.[3]

Primary Applications:

-

Peptide Synthesis: this compound is a standard building block for introducing tyrosine residues into synthetic peptides.

-

Drug Development: As a component of synthetic peptides, it is integral to the development of peptide-based therapeutics, where tyrosine residues often play critical roles in biological activity and receptor binding.

-

Biochemical Research: Peptides containing Tyr(Bzl) are synthesized for use in various research applications, including enzyme substrate studies, antibody production, and protein structure-function analysis.

Quantitative Data Summary

The efficiency of coupling, cleavage, and the final purity of the peptide are critical parameters in SPPS. The following tables provide a summary of expected quantitative data when using this compound under different conditions.

Table 1: Comparison of Coupling Reagents for Fmoc-Tyr(Bzl)-OH in SPPS

| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Typical Coupling Efficiency (%) | Crude Peptide Purity (%) |

| HBTU | HOBt | DIEA | 15 - 60 min | >99 | ~70-85 |

| HATU | HOAt | DIEA/Collidine | 5 - 20 min | >99.5 | ~80-90 |

| DIC/HOBt | HOBt | - | 30 - 120 min | >98 | ~65-80 |

Data is compiled from typical outcomes in peptide synthesis and may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Comparison of Cleavage Cocktails for Peptides Containing Tyr(Bzl)

| Cleavage Cocktail | Composition | Cleavage Time | Typical Cleavage Yield (%) | Notes |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 1.5 - 4 hours | >90 | Effective for peptides with multiple sensitive residues including Tyr, Trp, Cys, and Met.[4] |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | 2 - 4 hours | >90 | Particularly useful for peptides containing arginine residues.[4] |

| TFA/TIS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | 2 - 3 hours | >85 | A common and effective general-purpose cleavage cocktail. |

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Cleavage yields are sequence-dependent.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound in both Fmoc and Boc-based solid-phase peptide synthesis.

Fmoc-SPPS Protocol: Manual Synthesis of a Tyr(Bzl)-Containing Peptide

This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Tyr(Bzl)-Gly) on a Rink Amide resin.

1. Resin Preparation and Swelling:

-

Weigh 100 mg of Rink Amide resin (loading ~0.5 mmol/g) into a fritted syringe.

-

Add 2 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.

-

Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Gly-OH):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in 1 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (6 eq.) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

3. Fmoc Deprotection:

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin with DMF (5 x 2 mL).

4. Second Amino Acid Coupling (Fmoc-Tyr(Bzl)-OH):

-